Methyl 3-iodothiophene-2-carboxylate
Overview
Description
Methyl 3-iodothiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H5IO2S and its molecular weight is 268.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Synthesis of Aryl and Heteroaryl Derivatives
Methyl 3-iodothiophene-2-carboxylate is utilized in photochemical processes for the synthesis of aryl and heteroaryl derivatives. This compound shows good yields when irradiated in the presence of various aromatic substrates. Such reactivities are significant for the synthesis of naturally occurring bithiophenes like 5′-(1-propynyl)-2,2′-bithiophene-5-carboxylic acid, isolated from Arctium lappa (D’Auria et al., 1989).
2. Copper-Mediated N-Arylation
Another application of this compound is in copper-mediated N-arylation processes. This method facilitates the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling, tolerating a broad range of functional groups (Rizwan et al., 2015).
3. Synthesis of Aziridine Esters
This compound also plays a role in synthesizing novel aziridine esters. Methyl 2-(2,6-dichlorophenyl)-2 H -azirine-3-carboxylate, derived from this compound, acts as an efficient alkylating agent for various aromatic heterocycles, leading to the formation of aziridines and pyrroloimidazoles (Alves et al., 2000).
Mechanism of Action
Target of Action
Methyl 3-iodothiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of biological activities and are used in medicinal chemistry to develop compounds with diverse biological effects . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.41 , which may influence its distribution in the body.
Action Environment
The stability and efficacy of this compound can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound.
Safety and Hazards
“Methyl 3-iodothiophene-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .
Future Directions
“Methyl 3-iodothiophene-2-carboxylate” is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs . It is also a key starting material in agrochemical products, providing herbicidal protection . Therefore, the future directions of this compound are likely to continue in these areas.
Properties
IUPAC Name |
methyl 3-iodothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVZCJDXKDUWDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374955 | |
Record name | methyl 3-iodothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62353-77-9 | |
Record name | methyl 3-iodothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-iodothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 3-iodothiophene-2-carboxylate in the synthesis of thieno[2,3-c]quinolines?
A1: this compound is utilized as a reactant in a Suzuki cross-coupling reaction with 2-nitrophenylboronic acid. [, ] This reaction yields Methyl 3-(2-nitrophenyl)thiophene-2-carboxylate, which serves as a crucial intermediate in the multi-step synthesis of various thieno[2,3-c]quinoline derivatives. [, ]
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